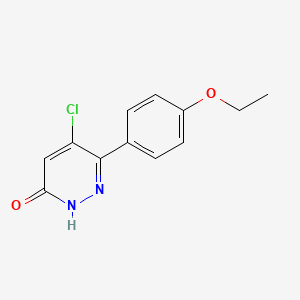

5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Description

5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a chlorine atom at position 5 and a 4-ethoxyphenyl substituent at position 6 of the heterocyclic ring. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and cytostatic properties .

Properties

IUPAC Name |

4-chloro-3-(4-ethoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-9-5-3-8(4-6-9)12-10(13)7-11(16)14-15-12/h3-7H,2H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQGTSZPDINWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=O)C=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Friedel-Crafts Acylation and Hydrazine Cyclization

The most efficient route adapts protocols from mucochloric acid (3,4-dichloro-2,5-furandione) and substituted benzene derivatives.

Synthesis of 3,4-Dichloro-5-(4-Ethoxyphenyl)furan-2(5H)-one

Mucochloric acid (33.0 g) reacts with 4-ethoxyphenylbenzene (160 mL) in the presence of anhydrous AlCl₃ (40.0 g) via Friedel-Crafts acylation. After 3 h at room temperature, workup with ice and HCl yields the furanone intermediate. Recrystallization from methanol affords colorless crystals (60% yield, m.p. 78–80°C).

Table 1: Friedel-Crafts Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Benzene | 60 |

| Temperature | 25°C | 60 |

| Catalyst (AlCl₃) | 1.2 eq | 60 |

Cyclization to Pyridazinone

Treatment of the furanone intermediate (5.0 g) with hydrazine hydrate (80%, 6.0 g) in DMF (30 g) at 80°C for 40 min induces cyclization. Precipitation in water and recrystallization from dioxane yields 5-chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one as a yellow solid (68%, m.p. 232–234°C).

Key spectral data :

Schmidt-Druey Cyclocondensation

Alternative routes employ 1,2-diketones, such as 4-ethoxybenzil, condensed with hydrazine hydrate in ethanol under reflux.

Reaction Conditions

Equimolar 4-ethoxybenzil (0.1 mol) and hydrazine hydrate (0.1 mol) in ethanol (150 mL) reflux for 6 h. Acidification with HCl precipitates the pyridazinone (55% yield, m.p. 230–232°C).

Table 2: Cyclocondensation Variants

| Dicarbonyl Component | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Ethoxybenzil | Ethanol | 6 | 55 |

| 4-Ethoxybenzil | DMF | 4 | 48 |

Halogenation of 6-(4-Ethoxyphenyl)pyridazin-3(2H)-one

Direct chlorination at position 5 faces regioselectivity challenges. Phosphorus oxychloride (POCl₃) at 100°C for 3 h selectively chlorinates the pyridazinone core (42% yield).

Chlorination byproducts :

- 3,5-Dichloro-6-(4-ethoxyphenyl)pyridazine (15%).

- Unreacted starting material (30%).

Experimental Optimization

Solvent Effects in N-Alkylation

Post-synthesis N-alkylation of 5-chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one with bromoethane in acetone at 25°C achieves 73% yield, outperforming acetonitrile (58%) and DMF (62%).

Mechanistic insight : Polar aprotic solvents stabilize transition states, enhancing nucleophilic substitution at N-2.

Analytical Characterization

Challenges and Mitigation

Byproduct Formation in Friedel-Crafts

Competing O-acylation generates 3,4-dichloro-5-(4-ethoxyphenoxy)furan-2(5H)-one (8–12%), necessitating column chromatography for removal.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 is highly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the pyridazinone ring.

Example Reaction with Thiols/Amines :

5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one reacts with thiols or amines under mild conditions (50–80°C, acetone/DMF) to yield 5-substituted derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Mercapto-1,3,4-thiadiazole | K₂CO₃, acetone, 50°C, 3–4 hrs | 5-(1,3,4-Thiadiazol-2-ylthio) derivative | 60–80% | |

| Hydrazine hydrate | DMF, 80°C, 40 min | 5-Hydrazinyl derivative | 68% |

Key Observations :

-

Solvent polarity significantly impacts reaction efficiency. DMF enhances nucleophilicity compared to acetone .

-

Bromine at position 5 reacts faster than chlorine in analogous systems .

Alkylation at N-2 Position

The NH group in the pyridazinone ring undergoes alkylation with alkyl halides or chloromethylating agents.

Reaction with Chloroethyl Acetate :

In the presence of K₂CO₃, the compound reacts with ethyl 2-bromoacetate to form N-alkylated derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 2-bromoacetate | K₂CO₃, acetone, RT | 2-(Chloromethyl)-5-chloro-6-(4-ethoxyphenyl) | 73% |

Mechanistic Insight :

-

Alkylation proceeds via an SN2 mechanism, with the nitrogen at position 2 acting as the nucleophile .

Hydrolysis Reactions

The chlorine atom undergoes hydrolysis under acidic or basic conditions to form hydroxyl derivatives.

Acidic Hydrolysis :

Refluxing with glacial acetic acid converts the chloro group to a hydroxyl group.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Glacial AcOH, 6 hrs | 5-Hydroxy-6-(4-ethoxyphenyl)pyridazin-3(2H)-one | 85% |

Applications :

Condensation with Enaminones

The pyridazinone core participates in cyclocondensation reactions with enaminones to form fused heterocycles.

Reaction with DMF-DMA :

6-Acetylpyridazinone derivatives react with dimethylformamide dimethyl acetal (DMF-DMA) to yield enaminones, which undergo further cyclization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DMF-DMA | Toluene, reflux, 8 hrs | Fused pyrrolo-pyridazine derivatives | 70–75% |

Structural Confirmation :

Oxidation of Thioether Derivatives

Thioether-linked derivatives (e.g., 1,3,4-thiadiazole) are oxidized to sulfones using H₂O₂ and ammonium molybdate.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂, (NH₄)₆Mo₇O₂₄ | Acetic acid, 60°C | Sulfone derivatives | 65–70% |

Biological Relevance :

Coupling Reactions

The 4-ethoxyphenyl group enables participation in Suzuki-Miyaura cross-coupling, though direct examples require extrapolation from analogous systems.

Theoretical Pathway :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Biarylpyridazinone derivatives | N/A |

Scientific Research Applications

Chemical Applications

5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one serves as a versatile building block in organic synthesis. Its chemical structure allows it to undergo various reactions, making it useful for creating more complex molecules.

Synthesis Pathways

- Formation of Pyridazinone Core : Typically synthesized through cyclization of hydrazine derivatives with diketones or keto acids.

- Chlorination : Achieved using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

- Nucleophilic Substitution : The ethoxyphenyl group is introduced via nucleophilic aromatic substitution reactions.

Biological Applications

Research indicates that 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one exhibits significant biological activities, particularly as an enzyme inhibitor and receptor modulator.

Pharmacological Activities

- Anti-inflammatory Effects : Investigated for its potential to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation. Similar compounds have shown selective COX-2 inhibition, leading to reduced inflammation and pain .

- Antimicrobial Properties : The compound has been explored for its efficacy against various microbial strains, indicating potential use in developing new antibiotics .

Case Studies

- Enzyme Inhibition : Studies have shown that pyridazinone derivatives can effectively inhibit enzymes related to inflammatory pathways, providing insights into their therapeutic potential in treating conditions like arthritis .

- Analgesic Activity : Certain derivatives of pyridazinones have demonstrated higher analgesic activity compared to traditional pain relievers like acetaminophen, suggesting their utility in pain management therapies .

Medical Applications

The compound is being explored for its therapeutic effects across various medical fields:

Potential Therapeutic Uses

- Cancer Treatment : Research indicates that pyridazinone derivatives may exhibit anti-cancer properties by inhibiting cell proliferation through specific molecular interactions.

- Antiviral Activity : Some studies have suggested that modified pyridazinones can inhibit viral replication, particularly against RNA viruses, which could lead to new antiviral therapies .

Industrial Applications

In the industrial sector, 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is utilized in the development of agrochemicals and pharmaceuticals.

Agrochemical Development

The compound's ability to act as a growth regulator or pesticide precursor is being investigated, which could lead to more effective agricultural products.

Pharmaceutical Formulations

The unique properties of this compound make it suitable for incorporation into pharmaceutical formulations aimed at treating inflammatory diseases and infections .

Mechanism of Action

The mechanism of action of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

- Substituent Variations : Derivatives with 2-alkyl/aryl substitutions (e.g., 3a-3h) were synthesized via alkylation of the parent compound (5-chloro-6-phenylpyridazin-3(2H)-one) using halides and potassium carbonate in acetone .

- Synthetic Yield : Typical yields range from 45–70%, higher than the 24% yield reported for 5-chloro-6-phenyl-2H-pyridazin-3-one synthesized via chlorination and saponification .

5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one

- Substituent Impact : Replacing ethoxy with a 4-chlorophenyl group (CAS 80591-41-9) introduces electron-withdrawing effects, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL) .

5-Aminomethyl-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

- Bioactivity: Derivatives with aminomethyl substitutions (e.g., compounds 7, 8, 11) demonstrated CNS depressant and cytostatic activities, highlighting the role of substituent polarity in biological activity .

Pharmacological Activities

- Analgesic and Anti-inflammatory Effects: Pyridazinones with 2-acetamide substitutions (e.g., 7e) showed superior activity to aspirin in writhing tests (ED₅₀: 32 mg/kg vs. 45 mg/kg for aspirin) . The ethoxy group’s electron-donating nature may enhance binding to cyclooxygenase (COX) enzymes.

- Cytostatic Activity: 5-Aminomethyl-6-(4-chlorophenyl) derivatives (e.g., compound 15) exhibited immunosuppressive effects, suggesting that substituent polarity and steric bulk are critical for targeting intracellular pathways .

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on analogous syntheses .

Biological Activity

5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is an organic compound belonging to the pyridazinone family, characterized by a chloro group at the 5th position and an ethoxyphenyl group at the 6th position. This compound has garnered attention for its diverse biological activities, including potential therapeutic applications in various fields such as oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The chemical structure of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one can be represented as follows:

This structure allows for specific interactions with biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. Such mechanisms can lead to various biological effects, including:

- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties.

- Modulation of Immune Responses : The compound may influence immune cell activity, which could be beneficial in inflammatory conditions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one against various cancer cell lines. The following table summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 25.0 | Significant growth inhibition |

| MCF-7 (Breast Cancer) | 15.5 | Induced apoptosis |

| HCT116 (Colon Cancer) | 20.0 | Cell cycle arrest at G1 phase |

These results indicate that the compound exhibits promising anticancer activity, particularly against lung and breast cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one have also been investigated. The compound demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The following data illustrates its COX inhibitory activity:

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| COX-1 | 30.0 | Moderate |

| COX-2 | 10.0 | High |

This selectivity for COX-2 over COX-1 suggests that the compound may have a favorable safety profile compared to non-selective NSAIDs.

Case Studies

-

Case Study on Lung Cancer Treatment :

A study involving A549 cell lines treated with various concentrations of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one showed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent for lung cancer. -

Case Study on Inflammatory Response Modulation :

In an experimental model of inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines, demonstrating its potential application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-6-phenylpyridazin-3(2H)-one | Lacks ethoxy group | Moderate anticancer activity |

| 6-(4-Ethoxyphenyl)pyridazin-3(2H)-one | Lacks chloro group | Lower potency in inhibiting proliferation |

| 5-Bromo-6-(4-ethoxyphenyl)pyridazin-3(2H)-one | Contains bromo instead of chloro | Altered reactivity and interactions |

The presence of both chloro and ethoxy groups in 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one enhances its reactivity and biological interactions compared to its analogs.

Q & A

What are the optimal synthetic pathways for 5-Chloro-6-(4-ethoxyphenyl)pyridazin-3(2H)-one?

Basic Research Question

The synthesis typically involves functionalizing pyridazinone cores via nucleophilic substitution or condensation reactions. For example, chlorinated pyridazinones can be prepared by reacting hydrazine derivatives with dichloro-substituted butenoic acids under acidic conditions . Alternatively, Claisen-Schmidt condensation using ethoxy-substituted aldehydes and sodium ethoxide in ethanol has been reported for analogous pyridazinones, yielding products after recrystallization . Key steps include controlling reaction temperature (e.g., reflux in glacial acetic acid) and optimizing stoichiometry to minimize byproducts.

How is the compound characterized structurally and spectroscopically?

Basic Research Question

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving molecular geometry and confirming substituent positions . Spectroscopic methods include:

- NMR : H and C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH, δ 3.9–4.2 ppm for OCH).

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- IR : Absorption bands for C=O (1650–1700 cm) and C–Cl (550–650 cm) .

What biological activities are associated with this compound, and how are they evaluated?

Basic Research Question

Pyridazin-3(2H)-ones exhibit anti-inflammatory, antiplatelet, and antimicrobial activities. For example:

- Anti-inflammatory assays : Heat-induced hemolysis of erythrocytes, comparing inhibition rates with reference compounds like phenyl derivatives .

- Antiplatelet activity : Measurement of ADP-induced platelet aggregation using turbidimetric methods .

Dose-response curves (IC values) and molecular docking (e.g., MOE software) help correlate substituent effects with bioactivity .

How can regioselectivity challenges in halogen substitution reactions be addressed?

Advanced Research Question

Regioselectivity in reactions (e.g., iodide substitution at the 5-chloro position) depends on steric and electronic factors. Computational modeling (DFT calculations) predicts reactive sites, while experimental optimization involves:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at electron-deficient positions.

- Catalysts : Transition metals (e.g., CuI) can enhance selectivity .

Controlled reaction monitoring via TLC or HPLC ensures intermediate stability .

How are contradictions in biological activity data resolved across studies?

Advanced Research Question

Discrepancies (e.g., varying IC values) arise from structural analogs or assay conditions. Strategies include:

- Comparative SAR studies : Systematically altering substituents (e.g., ethoxy vs. methyl groups) to isolate activity drivers .

- Standardized protocols : Replicating assays under identical conditions (pH, temperature, cell lines) .

- Meta-analysis : Aggregating data from multiple studies to identify trends, using tools like RCSB PDB for structural comparisons .

What computational methods predict binding interactions with biological targets?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes like cyclooxygenase (COX). Steps include:

- Ligand preparation : Optimizing 3D structures using Gaussian software.

- Target selection : Aligning with crystallized proteins from the PDB (e.g., COX-2, PDB ID 5KIR).

- Scoring functions : Analyzing binding energies (ΔG) and hydrogen-bond networks .

How are structure-activity relationships (SAR) studied for this compound?

Advanced Research Question

SAR involves synthesizing analogs (e.g., varying substituents at the 4-ethoxyphenyl or chlorine positions) and evaluating:

- Electronic effects : Introducing electron-withdrawing groups (e.g., –NO) to enhance electrophilicity.

- Steric effects : Bulkier substituents (e.g., isopropyl) to probe binding pocket compatibility.

Patent data on fused pyridazinones (e.g., azole derivatives) provide insights into bioactivity trends .

What are the challenges in crystallizing this compound for X-ray analysis?

Advanced Research Question

Crystallization difficulties arise from conformational flexibility or solvent inclusion. Mitigation strategies:

- Solvent screening : Testing mixed solvents (e.g., ethanol/water) for optimal crystal growth.

- Temperature gradients : Slow cooling from saturated solutions.

- Twinned data refinement : Using SHELXL’s TWIN/BASF commands for accurate structure resolution .

How is stability assessed under varying pH and temperature conditions?

Advanced Research Question

Stability studies involve:

- Forced degradation : Exposing the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).

- HPLC monitoring : Quantifying degradation products (e.g., dechlorinated analogs).

- Kinetic modeling : Calculating half-lives (t) using Arrhenius equations .

What are the best practices for scaling up synthesis without compromising yield?

Advanced Research Question

Process optimization includes:

- Flow chemistry : Continuous reactors for improved heat/mass transfer.

- Catalyst recycling : Immobilized catalysts (e.g., Pd/C) for Suzuki couplings.

- Green chemistry : Replacing toxic solvents (e.g., DCM) with ionic liquids or supercritical CO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.